molecular formula C6H6N4OS B8035993 3-methyl-2-sulfanyl-7H-purin-6-one

3-methyl-2-sulfanyl-7H-purin-6-one

Cat. No.: B8035993
M. Wt: 182.21 g/mol
InChI Key: ULLBFNHCWKVCBA-UHFFFAOYSA-N
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Description

3-Methyl-2-sulfanyl-7H-purin-6-one (synonyms: 3-Methylguanine, CAS 2958-98-7) is a methylated purine derivative with a sulfhydryl (-SH) group at position 2 and a methyl group at position 3 of the purine ring. Its IUPAC name is 2-amino-3-methyl-6,7-dihydro-3H-purin-6-one, and it is a structural analogue of guanine . Methylation at position 3 distinguishes it from canonical purines, while the sulfanyl group enhances nucleophilicity, making it reactive in coupling and substitution reactions .

Properties

IUPAC Name

3-methyl-2-sulfanyl-7H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLBFNHCWKVCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N=C1S)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N=C1S)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tricyanomethanide can be synthesized through the reaction of tricyanomethane with potassium hydroxide. The reaction typically occurs in an aqueous medium, where tricyanomethane is deprotonated by potassium hydroxide to form potassium tricyanomethanide . The reaction can be represented as follows:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

2-Methyl-3H-purin-6(7H)-one (2-Methylhypoxanthine; CAS 5167-18-0)
  • Structure : Lacks the sulfanyl group at position 2; instead, it has a hydroxyl group at position 6 and a methyl group at position 2.
  • Properties : Molecular formula C₆H₆N₄O , molar mass 150.14 g/mol, density 1.721 g/cm³. The absence of the sulfanyl group reduces nucleophilicity compared to 3-methyl-2-sulfanyl-7H-purin-6-one .
  • Reactivity : Less reactive in coupling reactions due to the hydroxyl group’s lower leaving-group propensity compared to sulfanyl .
2-(Benzylsulfanyl)-7H-purin-6-one (CAS 578-76-7)
  • Structure : Features a benzylsulfanyl group at position 2 instead of a methyl-sulfanyl group.
  • Synthesis : Prepared via coupling reactions with arylhydrazones, yielding hydrazone derivatives (e.g., compounds 6a-i) with Hammett correlation constants indicating electron-withdrawing effects .
6-(3-Methylbutylsulfanyl)-7H-purin-2-amine (NSC 35864)
  • Structure : Contains a branched alkyl chain (3-methylbutylsulfanyl) at position 6 and an amine at position 2.
  • Properties : Increased hydrophobicity due to the alkyl chain, which may affect solubility in aqueous media. The amine group at position 2 could facilitate hydrogen bonding, unlike the sulfanyl group in the target compound .

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